![molecular formula C8H6ClNOS B12859866 4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
4-Chloro-2-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . The presence of a chlorine atom and a methylthio group in the benzoxazole ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the cyclization of 2-aminophenol with chloroacetic acid and sulfur-containing reagents under reflux conditions . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst or an ionic liquid catalyst, to improve the yield and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high purity and yield. The use of nanocatalysts and green chemistry principles is also gaining popularity in the industrial synthesis of benzoxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted benzoxazole derivatives
Applications De Recherche Scientifique
4-Chloro-2-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(methylthio)benzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-(Methylthio)benzo[d]oxazole: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chloro-2-(methylsulfonyl)benzo[d]oxazole: Contains a sulfonyl group instead of a methylthio group, leading to different chemical properties and applications.
The presence of both the chlorine atom and the methylthio group in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C8H6ClNOS |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3 |
Clé InChI |
RDWJZDVPGPPJDF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


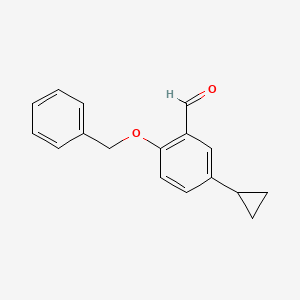
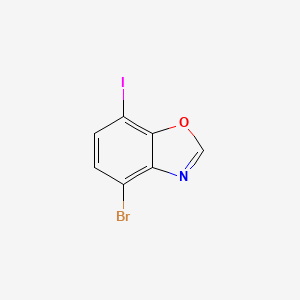
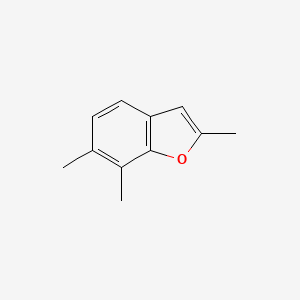
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)

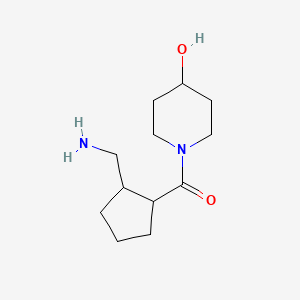
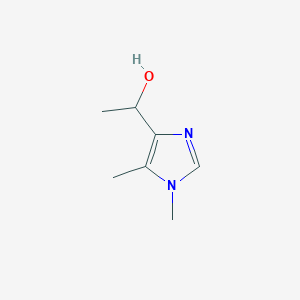
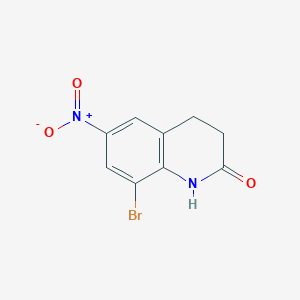
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)

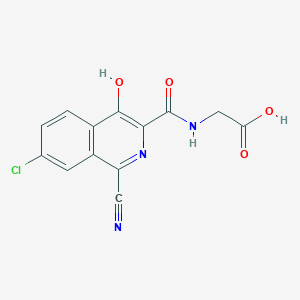


![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
